
Triazole derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazole derivative 2 is a nitrogen-containing heterocyclic compound that belongs to the triazole family. Triazoles are five-membered ring structures with three nitrogen atoms and two carbon atoms. This compound is known for its versatile chemical properties and significant biological activities, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper, resulting in the formation of 1,2,3-triazole derivatives . The reaction conditions usually include:
Copper(I) catalyst: Copper sulfate and sodium ascorbate are commonly used.
Solvent: Tetrahydrofuran or dimethyl sulfoxide.
Temperature: Room temperature to 60°C.
Time: Several hours to overnight.
Industrial Production Methods
Industrial production of triazole derivative 2 involves large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Triazole derivative 2 undergoes various chemical reactions, including:
Oxidation: Conversion to triazole N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to triazolines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Alkyl halides, base (e.g., sodium hydride), dimethylformamide, room temperature
Major Products
Scientific Research Applications
Triazole derivative 2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, materials science, and organocatalysis .
Mechanism of Action
The mechanism of action of triazole derivative 2 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Triazole derivative 2 is compared with other similar compounds, such as:
1,2,3-Triazole: Known for its stability and broad biological activities.
1,2,4-Triazole: Exhibits slightly different pharmacological properties and is often used in antifungal medications.
Tetrazole: Contains an additional nitrogen atom, leading to different chemical reactivity and applications .
This compound stands out due to its unique combination of chemical stability, biological activity, and versatility in synthetic applications, making it a valuable compound in various scientific disciplines .
Properties
Molecular Formula |
C19H15Cl2N5S |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-5-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C19H15Cl2N5S/c1-12-24-25-19(26(12)16-6-2-5-15(20)17(16)21)23-10-13-4-3-8-22-18(13)14-7-9-27-11-14/h2-9,11H,10H2,1H3,(H,23,25) |
InChI Key |
SMJNWZUHIGQMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=C(C(=CC=C2)Cl)Cl)NCC3=C(N=CC=C3)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



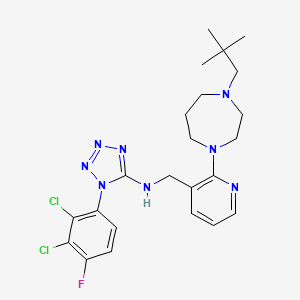
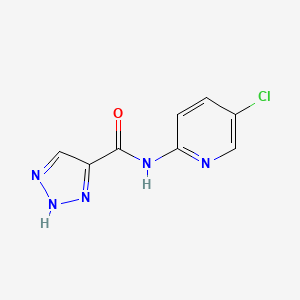
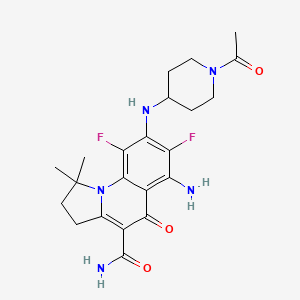
![ethyl (2Z)-2-cyano-3-[(9-ethyl-9H-carbazol-3-yl)amino]prop-2-enoate](/img/structure/B10836444.png)
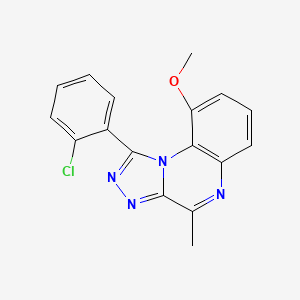
![1-[3-(4-Fluorophenyl)-8-methyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone](/img/structure/B10836456.png)
![1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B10836461.png)
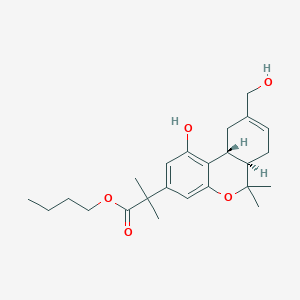
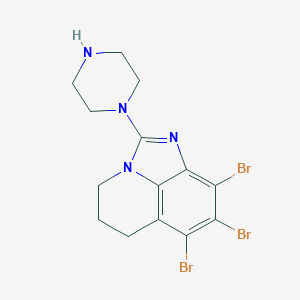

![5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836476.png)
![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid](/img/structure/B10836483.png)
![3-[[4-[1-[2-(3-Fluorophenyl)-3-oxo-8-trimethylsilyl-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]benzoyl]amino]propanoic acid](/img/structure/B10836485.png)
